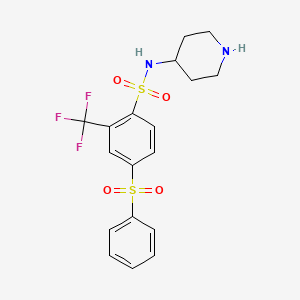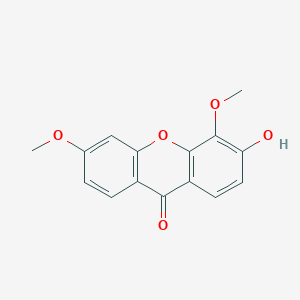
3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2’,4,4’-tetrahydroxybenzophenone with methanol in the presence of a dehydrating agent such as acetic anhydride . The reaction is carried out at elevated temperatures to facilitate the formation of the xanthone core.
Industrial Production Methods: Industrial production of xanthone derivatives, including this compound, often employs optimized synthetic routes to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like zinc chloride or phosphoryl chloride have been reported to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted xanthones, which can further undergo additional modifications to yield a variety of derivatives .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The biological activities of 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one are attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is linked to the scavenging of free radicals and inhibition of oxidative stress. The compound’s anticancer effects are believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as MAPK and PI3K/Akt .
Comparison with Similar Compounds
- 3-Hydroxy-4-methoxy-9H-xanthen-9-one
- 3,6-Dimethoxy-9H-xanthen-9-one
- 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one
Comparison: Compared to its analogs, 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one exhibits unique properties due to the specific arrangement of hydroxyl and methoxy groups. This structural variation influences its reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
872881-76-0 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
3-hydroxy-4,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-8-3-4-9-12(7-8)20-14-10(13(9)17)5-6-11(16)15(14)19-2/h3-7,16H,1-2H3 |
InChI Key |
IBSCKEWUTXBPBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)-](/img/structure/B14178829.png)
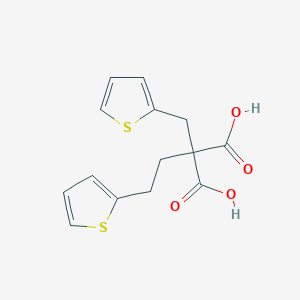
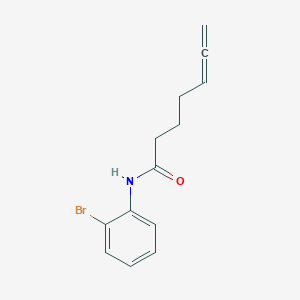
![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178840.png)
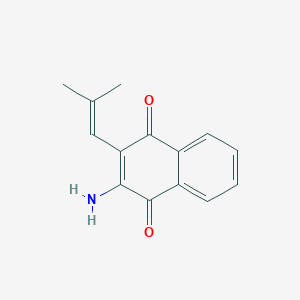
![Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14178859.png)
![2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14178866.png)
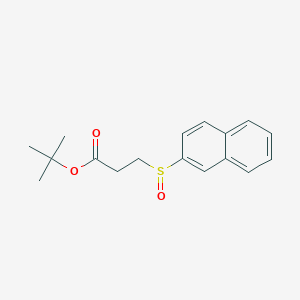
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide](/img/structure/B14178876.png)
![4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate](/img/structure/B14178886.png)
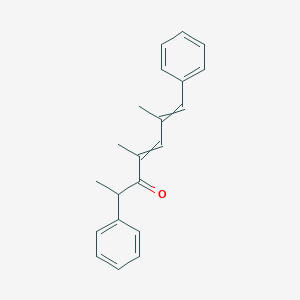
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)
